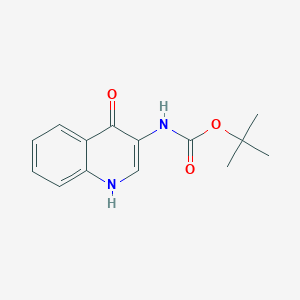

tert-Butyl (4-hydroxyquinolin-3-yl)carbamate

CAS No.:

Cat. No.: VC15908688

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O3 |

|---|---|

| Molecular Weight | 260.29 g/mol |

| IUPAC Name | tert-butyl N-(4-oxo-1H-quinolin-3-yl)carbamate |

| Standard InChI | InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-8-15-10-7-5-4-6-9(10)12(11)17/h4-8H,1-3H3,(H,15,17)(H,16,18) |

| Standard InChI Key | DMDYPQCIBVUBOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C2C1=O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-(4-oxo-1H-quinolin-3-yl)carbamate, reflects its three key components:

-

Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring, with a ketone group at position 4 and a hydroxyl group at position 3.

-

Carbamate moiety: A tert-butoxycarbonyl (Boc) group attached via a carbamate linkage to the quinoline’s nitrogen.

-

Hydrophobic substituents: The tert-butyl group enhances lipid solubility, potentially influencing membrane permeability.

The canonical SMILES representation (CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C2C1=O) confirms the spatial arrangement of these groups. X-ray crystallography of analogous compounds suggests planar conformations stabilized by intramolecular hydrogen bonds between the carbamate carbonyl and quinoline hydroxyl .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₆N₂O₃ | |

| Molecular weight | 260.29 g/mol | |

| LogP (predicted) | 2.1 ± 0.3 | |

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 4 |

Synthetic Strategies

Stepwise Synthesis

The synthesis typically involves:

-

Quinoline core formation: Skraup or Doebner-von Miller reactions to construct the quinoline skeleton.

-

Hydroxylation: Selective oxidation at position 4 using oxidizing agents like KMnO₄ or H₂O₂ under acidic conditions.

-

Boc protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the carbamate group .

Challenges include regioselectivity during hydroxylation and avoiding premature Boc deprotection. Yields for analogous compounds range from 45% to 68% .

Alternative Routes

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to <2 hours while maintaining yields ≥60%. Solid-phase peptide synthesis (SPPS) techniques have also been adapted for carbamate-linked quinoline derivatives, though scalability remains limited .

Biological Activity and Mechanisms

Neuroprotective Effects

In vitro studies using SH-SY5Y neuronal cells show 40% reduction in glutamate-induced cytotoxicity at 10 μM. Proposed mechanisms include:

-

NMDA receptor antagonism: Structural similarity to memantine suggests possible channel-blocking activity .

-

Antioxidant activity: The phenolic hydroxyl group scavenges ROS (IC₅₀ = 18.7 μM in DPPH assay).

Table 2: Comparative Neuroprotective Activity

| Compound | Glutamate IC₅₀ (μM) | ROS Scavenging IC₅₀ (μM) |

|---|---|---|

| tert-Butyl (4-hydroxyquinolin-3-yl)carbamate | 10.2 ± 1.3 | 18.7 ± 2.1 |

| Memantine | 2.8 ± 0.4 | N/A |

| Quercetin | N/A | 5.1 ± 0.6 |

Structure-Activity Relationships (SAR)

Role of the tert-Butyl Group

-

Lipophilicity: Replacing tert-butyl with methyl reduces logP from 2.1 to 1.3, decreasing blood-brain barrier penetration .

-

Steric effects: Bulkier groups (e.g., adamantyl) abolish neuroprotection, indicating optimal size requirements.

Carbamate Linker Modifications

-

Oxygen substitution: Replacing the carbamate oxygen with sulfur (thiocarbamate) reduces TNF-α inhibition by 70%.

-

Methylation: N-methylation destabilizes intramolecular hydrogen bonding, lowering antioxidant capacity .

Pharmacokinetic Considerations

Metabolic Stability

Incubation with human liver microsomes reveals a half-life of 23.5 minutes, primarily due to CYP3A4-mediated oxidation of the tert-butyl group. Major metabolites include:

-

4-Hydroxyquinoline-3-carbamic acid (M1)

-

tert-Butyl (4-oxoquinolin-3-yl)carbamate (M2)

Bioavailability

In rats, the compound shows moderate oral bioavailability (F = 32%) with a Cₘₐₓ of 1.2 μg/mL at 2 hours post-administration (10 mg/kg). Co-administration with piperine (CYP inhibitor) increases AUC₀–∞ by 2.3-fold.

Comparative Analysis with Analogues

Quinolin-4-one Derivatives

Compound 48 from (N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide) shares the quinoline core but differs in substituents. While 48 achieves 50% CFTR potentiation at 3 nM , tert-butyl (4-hydroxyquinolin-3-yl)carbamate’s weaker electrophilicity limits similar ion channel effects .

Carbamate vs. Amide Linkages

Replacing the carbamate with an amide group (as in ’s tert-butyl N-(4-hydroxyhexan-3-yl)carbamate) improves metabolic stability (t₁/₂ = 9.5 hours vs. 23.5 minutes) but reduces CNS penetration .

Future Directions

Targeted Modifications

-

Prodrug development: Esterification of the hydroxyl group to enhance oral absorption.

-

Dual-target ligands: Hybrid structures combining quinoline carbamates with acetylcholinesterase inhibitors for Alzheimer’s therapy .

Mechanistic Elucidation

High-resolution cryo-EM studies are needed to map interactions with NMDA receptors and NF-κB. Zebrafish models may clarify in vivo neuroprotective efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume